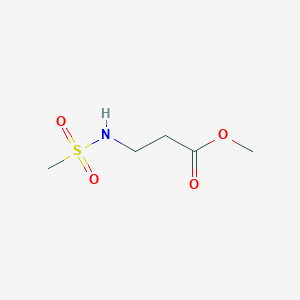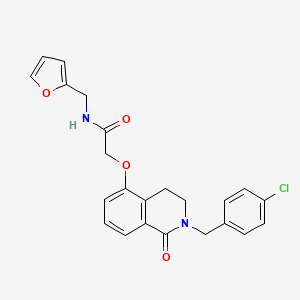
Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 3-oxo-4-(piperidin-4-yl)piperazine-1-carboxylate” is a compound that has a molecular weight of 283.37 . It is a powder and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
In a related compound, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, it was synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods. For “tert-butyl 3-oxo-4-(piperidin-4-yl)piperazine-1-carboxylate”, the molecular weight is 283.37 .
Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed in various ways. For “tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate”, it was prepared by stirring 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol with an H2 balloon for 3 hours .
Physical and Chemical Properties Analysis
For “tert-butyl 3-oxo-4-(piperidin-4-yl)piperazine-1-carboxylate”, it has a molecular weight of 283.37, and it is a powder stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized for structural and application studies. For instance, T. Moriguchi et al. (2014) synthesized a related compound through an intramolecular lactonization reaction, characterized by NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis, revealing its bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Catalytic Activity
Thiemo Mennenga et al. (2015) explored polymethacrylates containing a 4‐amino‐pyridyl derivative, covalently attached as effective catalysts in acylation chemistry, showing the compound's utility in enhancing catalytic performances (Mennenga et al., 2015).
Advanced Synthesis Techniques
J. Marin et al. (2002) developed a method for diastereoselective hydroxylation of related compounds, proving its usefulness as a precursor in synthesizing amino acids unique to collagen and collagen-like proteins, demonstrating the compound's role in advanced organic synthesis (Marin et al., 2002).
Crystallography and X-ray Studies
Research by C. Didierjean et al. (2004) on similar compounds has contributed to understanding the molecular packing and hydrogen bonding within crystal structures, providing insights into the compound's crystalline behavior (Didierjean et al., 2004).
Biological Evaluation
In addition to synthetic applications, some derivatives have been evaluated for biological activities. For example, C. Sanjeevarayappa et al. (2015) synthesized a derivative and screened it for in vitro antibacterial and anthelmintic activity, showing the compound's potential in medicinal chemistry applications (Sanjeevarayappa et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3.ClH/c1-14(2,3)19-13(18)10-8-12(17)16(9-10)11-4-6-15-7-5-11;/h10-11,15H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJVWPXKXXZERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)N(C1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2573854.png)
![3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2573855.png)

![2-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile](/img/structure/B2573859.png)
![[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)

![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2573866.png)

![2-[[5-(2,6-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2573870.png)
![3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2573871.png)
![1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2573872.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)
![1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride](/img/structure/B2573875.png)
![N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2573877.png)
